5alpha-Cholestan-3-one

Catalog No.
S573811
CAS No.
566-88-1
M.F
C27H46O
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Cholestan-3-one

CAS Number

566-88-1

Product Name

5alpha-Cholestan-3-one

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

PESKGJQREUXSRR-UXIWKSIVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Synonyms

5-alpha-cholestan-3-one, coprostanone, coprostanone, (5alpha)-isomer, coprostanone, (5beta)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C

Occurrence and Synthesis:

5alpha-Cholestan-3-one, also known as coprostanone, is a naturally occurring steroid found in small amounts in the bile and feces of mammals, including humans. PubChem, National Institutes of Health: ) It can also be synthesized in the laboratory from other steroid precursors.

Biological Function:

Research Applications:

alpha-Cholestan-3-one has been studied for its potential role in various areas of scientific research, including:

  • Metabolism: Researchers are investigating how 5alpha-Cholestan-3-one is formed and metabolized in the body, and how it might interact with other cholesterol metabolites. This research could help to improve our understanding of cholesterol regulation and develop new therapies for cholesterol-related diseases. Journal of Lipid Research, National Institutes of Health: )
  • Cancer: Some studies have suggested that 5alpha-Cholestan-3-one may have anti-cancer properties. However, more research is needed to confirm these findings and understand the mechanisms involved. National Cancer Institute: )
  • Neurodegenerative diseases: Limited research suggests a possible link between 5alpha-Cholestan-3-one and neurodegenerative diseases such as Alzheimer's disease. However, more research is needed to understand the nature of this relationship. National Institutes of Health: )

5alpha-Cholestan-3-one is a steroid compound characterized by the presence of a ketone group at the 3-position of the 5alpha-cholestane structure. Its chemical formula is C27H46O, and it is classified as a 3-oxo-5alpha-steroid. This compound plays a significant role as a mammalian metabolite, participating in various biochemical pathways within the body .

  • Reduction Reactions: The compound can be reduced to form 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol through enzymatic activity. Specifically, microsomal preparations from rat liver catalyze this conversion, utilizing NADPH as a cofactor .
  • Oxidative Rearrangement: Treatment with hydrogen peroxide and selenic acid can lead to oxidative rearrangements, producing derivatives like 2α-carbomethoxy-A-nor-5α-cholestane .
  • Reactivity with Reagents: 5alpha-Cholestan-3-one reacts with various chemical reagents to yield new steroidal compounds, indicating its versatility in synthetic organic chemistry .

The biological significance of 5alpha-cholestan-3-one is highlighted by its role in steroid metabolism. It serves as an intermediate in the biosynthesis of other steroids and has been implicated in various physiological processes. Its metabolites can influence hormonal activities and lipid metabolism, making it a subject of interest in studies related to endocrinology and metabolic diseases .

Several methods exist for synthesizing 5alpha-cholestan-3-one:

  • Chemical Synthesis: Traditional organic synthesis techniques involve starting from cholesterol or other sterols, followed by specific oxidation reactions to introduce the ketone group at the 3-position.
  • Biological Synthesis: Enzymatic conversion from cholesterol or related compounds can be performed using isolated enzymes from liver microsomes, which facilitate the reduction and oxidation processes necessary for forming 5alpha-cholestan-3-one .

5alpha-Cholestan-3-one is utilized in various fields:

  • Pharmaceutical Research: It serves as a precursor for synthesizing biologically active steroid derivatives.
  • Biochemical Studies: The compound is used in studies investigating steroid metabolism and enzymatic activity related to cholesterol derivatives.
  • Synthetic Organic Chemistry: It acts as a building block for more complex steroid structures due to its reactive ketone functionality .

Research has shown that 5alpha-cholestan-3-one interacts with various enzymes involved in steroid metabolism. Studies indicate that it can inhibit certain hydroxysteroid dehydrogenases, affecting the conversion rates of related steroids. The balance between its oxidized and reduced forms (i.e., 5alpha-cholestan-3beta-ol) is critical for maintaining metabolic homeostasis within biological systems .

Several compounds share structural similarities with 5alpha-cholestan-3-one. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
CholesterolHydroxyl group at C3Precursor to many steroids; more hydrophilic
5beta-Cholestan-3-oneKetone at C3 but different stereochemistryLess biologically active than its alpha counterpart
7a,12a-Dihydroxy-5a-cholestan-3-oneHydroxyl groups at C7 and C12Involved in different metabolic pathways

5alpha-Cholestan-3-one stands out due to its specific stereochemistry and role as an intermediate in steroid biosynthesis, differentiating it from other similar compounds which may have different biological activities or metabolic fates .

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Exact Mass

386.354866087 g/mol

Monoisotopic Mass

386.354866087 g/mol

Heavy Atom Count

28

Melting Point

128 - 130 °C

Other CAS

566-88-1

Wikipedia

5alpha-cholestan-3-one
Coprostanone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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